1-(1-(4-溴苯基)乙基)哌啶-4-酮

描述

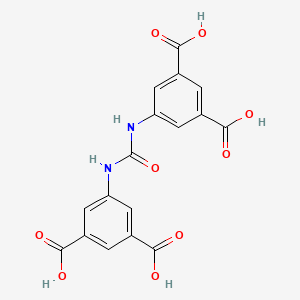

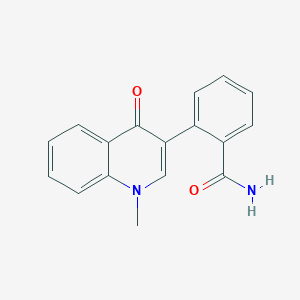

“1-(1-(4-Bromophenyl)ethyl)piperidin-4-one”, also known as Brorphine, is a synthetic opioid . It is a N-benzylpiperidinyl derivative of benzimidazol-2-one and is most likely to appear on the streets in the form of a racemate . It is comprised of three main units: a 4-bromophenethyl group, a piperidine ring, and a 1,3-dihydro-2H-benzoimidzole-2-one group .

Molecular Structure Analysis

Brorphine has a complex molecular structure. Its IUPAC name is 1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one . The molecular formula is C20H22BrN3O and the molecular weight is 400.3122 g/mol .Physical And Chemical Properties Analysis

Brorphine is trafficked as its hydrochloride salt, which would be water-soluble . The freebase form of Brorphine has been described as a white or off-white solid .科学研究应用

手性分离与模拟研究:

- 该化合物已用于对映体拆分的研究中,特别是在手性分离技术方面。例如,Ali 等人 (2016) 对相关化合物 5-溴-3-乙基-3-(4-硝基苯基)-哌啶-2,6-二酮的对映体拆分进行的研究,突出了手性分离在药物分析中的重要性,其中氢键和 π-π 相互作用对于手性拆分至关重要 (Ali et al., 2016).

抗癌潜力:

- 哌啶-4-酮衍生物已对其作为抗癌剂的潜力进行了评估。例如,Rehman 等人 (2018) 合成了带有 4-哌啶基-1,3,4-恶二唑的丙酰胺衍生物,并评估了它们的抗癌特性,表明此类化合物在癌症治疗中的潜力 (Rehman et al., 2018).

分子结构研究:

- 已分析类似哌啶衍生物的分子结构,以了解它们的化学和物理性质。Khan 等人 (2013) 报道了相关化合物的晶体和分子结构,提供了对分子相互作用和稳定性的见解 (Khan et al., 2013).

口腔液中 NPS 检测:

- Florou 等人 (2022) 的一项研究利用了与 1-(1-(4-溴苯基)乙基)哌啶-4-酮结构相似的化合物来检测口腔液中的新精神活性物质 (NPS),突出了其在法医学中的应用 (Florou et al., 2022).

DNA 结合研究:

- 哌啶衍生物已对其与 DNA 相互作用的能力进行了研究。Mohanraj 等人 (2018) 调查了 N-酰基-t-3-乙基-r-2,c-6-双(4-甲氧基苯基)哌啶-4-酮的 DNA 结合能力,这对于了解它们的生物活性至关重要 (Mohanraj & Ponnuswamy, 2018).

抗菌活性:

- 哌啶衍生物的抗菌潜力已在多项研究中得到探索。Khalid 等人 (2016) 合成了类似化合物的 N-取代衍生物,并评估了它们对各种细菌菌株的有效性 (Khalid et al., 2016).

作用机制

Target of Action

The primary target of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-one, also known as Brorphine, is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. Activation of the MOR leads to analgesic effects, making it a key target for pain management .

Mode of Action

Brorphine acts as a full agonist at the MOR, meaning it binds to the receptor and activates it . Its potency is greater than morphine but less than fentanyl . The activation of the MOR by Brorphine is expected to produce typical opioid effects such as analgesia (pain relief), respiratory depression, and sedation .

Biochemical Pathways

Upon activation of the MOR, Brorphine triggers a series of biochemical events leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release

Pharmacokinetics

It is reported to be used by oral, inhalation, and intravenous routes of administration

Result of Action

The activation of the MOR by Brorphine leads to a range of effects at the molecular and cellular level. These include analgesia, sedation, and respiratory depression . In addition, Brorphine may produce dependence similar to other opioid substances .

Action Environment

The action, efficacy, and stability of Brorphine can be influenced by various environmental factors. For instance, the presence of other substances can impact its effects. Deaths involving Brorphine have been reported in several countries, commonly occurring after use of Brorphine in combination with other opioids or with benzodiazepines . Furthermore, the illicit drug market continuously evolves in an attempt to escape international legislation, which can influence the availability and use of substances like Brorphine .

安全和危害

未来方向

属性

IUPAC Name |

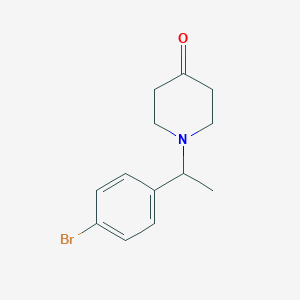

1-[1-(4-bromophenyl)ethyl]piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBFYJICSLNXHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3078859.png)

![Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1)](/img/structure/B3078866.png)

![Rel-((1S,5R)-4-hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B3078872.png)

![tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3078878.png)

![8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3078891.png)

![1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078899.png)

![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078905.png)